molecular formula C7H12O B3050676 7-Oxabicyclo[4.2.0]octane CAS No. 278-38-6

7-Oxabicyclo[4.2.0]octane

Cat. No.: B3050676
CAS No.: 278-38-6
M. Wt: 112.17 g/mol
InChI Key: KDBXRAQKSXYXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[420]octane is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.2.0]octane typically involves the use of rhodium(I) complexes as catalysts. One common method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This process is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of catalytic synthesis and annulation reactions are likely employed on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.2.0]octane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxygen atom within its ring structure, which can participate in different reaction mechanisms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octanes and their analogs .

Scientific Research Applications

7-Oxabicyclo[4.2.0]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.2.0]octane involves its interaction with molecular targets through its oxygen atom and bicyclic structure. This interaction can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s ability to undergo ring-opening reactions and form stable intermediates is a key aspect of its reactivity .

Comparison with Similar Compounds

  • 6-Oxabicyclo[3.1.0]hexane
  • 7-Oxabicyclo[4.1.0]heptane
  • 8-Oxabicyclo[5.1.0]octane
  • 7-Oxabicyclo[2.2.1]heptane

Comparison: 7-Oxabicyclo[4.2.0]octane is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and stability compared to other oxabicyclic compounds . Its ability to undergo a variety of chemical reactions and form stable intermediates makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

7-oxabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXRAQKSXYXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284472
Record name 7-Oxabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278-38-6
Record name 7-Oxabicyclo[4.2.0]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[4.2.0]octane
Reactant of Route 2
7-Oxabicyclo[4.2.0]octane
Reactant of Route 3
7-Oxabicyclo[4.2.0]octane
Reactant of Route 4
7-Oxabicyclo[4.2.0]octane
Reactant of Route 5
7-Oxabicyclo[4.2.0]octane
Reactant of Route 6
7-Oxabicyclo[4.2.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.